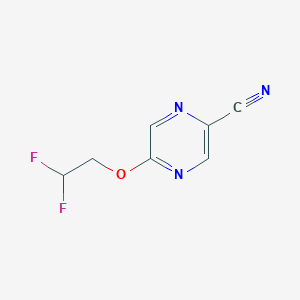

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

5-(2,2-difluoroethoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-3-11-5(1-10)2-12-7/h2-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDOCUCIEABPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)OCC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-pyrazine-2-methyl-formiate Intermediate

- Starting material : 5-chloropyrazine-2-methyl-formiate (Compound I).

- Reaction : Treatment with trimethylsilyl bromide (TMSBr) in acetonitrile under nitrogen atmosphere at 80°C.

- Workup : Removal of volatiles under reduced pressure, aqueous sodium bicarbonate extraction, organic layer washing with sodium chloride solution, and concentration under reduced pressure.

- Yield : Approximately 84% yield of 5-bromo-pyrazine-2-methyl-formiate (Compound II).

- Analysis : HPLC confirms purity with a ratio of starting material to product of 3.9:96.1.

Introduction of Difluoroacetate Group via Organometallic Coupling

- Reagents : Zinc powder, TMSBr, bromo difluoro acetate ethyl ester, cuprous bromide (CuBr).

- Solvent : TRIGLYME and DMA (dimethylacetamide).

- Conditions : Stirring at 70°C for TMSBr activation, cooling to 10-20°C for addition of bromo difluoro acetate, followed by addition of Compound II solution and CuBr over 1 hour.

- Workup : Quenching with sodium chloride aqueous solution, hydrochloric acid, and toluene; organic layer washing.

- Product : 5-(fluoro-2-oxoethyl)-pyrazine-2-methyl-formiate (Compound III) obtained as a mixture of methyl and ethyl esters with 100% yield for the next step.

Formation of Benzylamine Salt of 5-[Carboxyl(difluoro)methyl]pyrazine-2-formic Acid

- Hydrolysis : Compound III treated with aqueous sodium hydroxide (5M) at room temperature for 15 hours.

- Acidification : Addition of concentrated hydrochloric acid, extraction and washing.

- Salt Formation : Addition of benzylamine in 2-propyl alcohol at 16-20°C, stirring for 2 hours.

- Isolation : Filtration and drying at 60°C under reduced pressure.

- Yield : Approximately 80% yield of the benzylamine salt (Compound IV).

Reaction Scheme Summary

| Step | Starting Material/Intermediate | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 5-chloropyrazine-2-methyl-formiate (I) | TMSBr, Acetonitrile, 80°C, N2 | 5-bromo-pyrazine-2-methyl-formiate (II) | 84% | HPLC purity 96.1% |

| 2 | Compound II | Zn, TMSBr, Bromo difluoro acetate ethyl ester, CuBr, TRIGLYME/DMA | 5-(fluoro-2-oxoethyl)-pyrazine-2-methyl-formiate (III) | 100% (crude) | Mixture of methyl and ethyl esters |

| 3 | Compound III | NaOH (5M), HCl, Benzylamine, 2-propyl alcohol | Benzylamine salt of 5-[carboxyl(difluoro)methyl]pyrazine-2-formic acid (IV) | 80% | Salt isolated by filtration |

| 4 | Compound IV | Decarboxylation conditions (not detailed) | 5-(difluoromethyl)pyrazine derivatives | - | Industrially favorable, no HF generated |

Research Findings and Industrial Relevance

- The described synthetic route is derived from patented methods focusing on efficient and safe introduction of difluoromethyl groups on pyrazine rings.

- The method's scalability and avoidance of toxic byproducts make it suitable for industrial production.

- The intermediates and final products have potential applications in pharmaceutical and agrochemical development due to their bioactive structural motifs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in metabolic processes .

Medicine: It is explored for its activity against certain diseases and conditions, including its potential as an anti-cancer agent .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is valued for its stability and reactivity, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their substituent effects:

Key Observations :

- Electron-withdrawing vs. donating groups: The cyano (–CN) and chloro (–Cl) groups (e.g., in 5-Chloropyrazine-2-carbonitrile) increase electrophilicity, making the pyrazine ring more reactive toward nucleophilic substitution or metal coordination . In contrast, ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups (e.g., 2-Ethoxy-5-methylpyrazine) are electron-donating, reducing ring reactivity but enhancing solubility in non-polar media .

- Fluorine effects: The 2,2-difluoroethoxy group in the target compound combines the steric bulk of ethoxy with fluorine’s electronegativity. This likely enhances metabolic stability (via C–F bond resistance to oxidation) and lipophilicity compared to non-fluorinated analogs like 2-Ethoxy-5-methylpyrazine .

Physicochemical Properties

- Polarity: The cyano group increases polarity, promoting solubility in polar solvents (e.g., DMF, DMSO).

- Stability : Fluorine substitution reduces susceptibility to enzymatic degradation, a critical advantage in drug design (e.g., Prexasertib’s use in oncology ).

Biological Activity

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazine ring substituted with a difluoroethoxy group and a carbonitrile moiety. The molecular formula is C8H6F2N2O, and its IUPAC name reflects its complex structure, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The difluoroethoxy group enhances the compound's lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets. Preliminary studies suggest that it may modulate various signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.

- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against several bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer progression.

Case Studies

-

Cytotoxicity Assay : A study conducted on MCF-7 cells revealed that treatment with this compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM.

Concentration (µM) Cell Viability (%) 0 100 1 85 5 60 10 30 - Antimicrobial Testing : In antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize the efficacy of this compound. Variations in substituents on the pyrazine ring have been evaluated to enhance selectivity and potency against targeted cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(2,2-difluoroethoxy)pyrazine-2-carbonitrile, and how can intermediates be optimized for yield and purity?

- The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution. For example, intermediates like 5-bromo-2-fluorophenyl derivatives are coupled with pyrazine-carbonitrile scaffolds under nitrogen atmosphere using Pd(OAc)₂ and ligands such as BINAP . Purification often involves flash column chromatography (silica gel, NH₃/MeOH/DCM gradients) and trituration with diisopropyl ether to isolate crystalline products. Yield optimization requires careful control of stoichiometry, reaction temperature (e.g., 40–50°C), and degassing to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography is the gold standard for unambiguous structural determination. For example, silver(I) complexes with pyrazine-carbonitrile ligands exhibit distorted tetrahedral or square-planar geometries, confirmed via SHELX refinement (SHELXL/SHELXS) . LC-MS (e.g., m/z 315.1 [M+H]⁺) and ¹H NMR (e.g., δ 1.47 ppm for methyl groups) are essential for purity assessment. Weak intermolecular interactions (π–π stacking, C–H⋯F hydrogen bonds) are identified through crystallographic data and DFT calculations .

Q. What solubility and stability considerations are relevant for in vitro assays?

- The compound has limited solubility in DMSO (<0.73 mg/mL) and requires co-solvents like methanol or aqueous buffers for biological testing. Stability studies under varying pH and temperature (e.g., -20°C storage) are critical to prevent degradation of the carbonitrile and difluoroethoxy groups. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does this compound act as a CHK1 inhibitor, and what structural features drive its selectivity?

- The pyrazine-carbonitrile core binds competitively to the ATP-binding pocket of CHK1, while the 2,2-difluoroethoxy group enhances hydrophobic interactions with adjacent residues (e.g., Leu15, Val68). Selectivity over CHK2 is achieved via steric hindrance from the difluoroethoxy moiety, which clashes with CHK2’s larger active site. Kinetic assays (e.g., IC₅₀ = 0.3 nM for CHK1 vs. >100 nM for CHK2) and co-crystallography with recombinant CHK1 validate this mechanism .

Q. What intermolecular interactions stabilize coordination complexes of this compound, and how do they influence catalytic or material properties?

- In silver(I) complexes, the pyrazine-nitrogen and pyridyl groups form N4-coordination spheres, creating distorted tetrahedral geometries. π–π stacking (3.61–3.98 Å) between pyrazine rings and Ag⋯F interactions (2.999 Å) stabilize supramolecular architectures. These interactions enhance conductivity in metal-organic frameworks (MOFs) and catalytic activity in cross-coupling reactions .

Q. How can structural modifications improve pharmacokinetic properties while retaining target affinity?

- Scaffold morphing : Replacing the difluoroethoxy group with morpholin-2-ylmethylamino or methoxy groups improves oral bioavailability (e.g., CCT245737, F=85%). Prodrug strategies : Esterification of the carbonitrile group enhances solubility without compromising in vivo efficacy. Pharmacokinetic profiling (e.g., Cmax, t₁/₂) in murine models guides optimization .

Q. What contradictions exist in reported biological data, and how can they be resolved?

- Discrepancies in IC₅₀ values (e.g., 0.3 nM vs. 1.2 nM for CHK1) may arise from assay conditions (ATP concentration, enzyme batches). Standardizing protocols (e.g., 1 mM ATP, 25°C) and using isogenic cell lines (e.g., CHK1-knockout vs. wild-type) can clarify potency. Contradictory cytotoxicity data in solid vs. hematologic tumors require comparative transcriptomics to identify resistance mechanisms .

Methodological Guidance

- Crystallography : Use SHELX programs for structure solution and refinement. For weak reflections, apply TWINABS to correct for twinning .

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., ligand/Pd ratios, solvent polarity) .

- Biological Assays : Combine Western blotting (phospho-CDC25C as a CHK1 activity marker) with high-content imaging for phenotypic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.